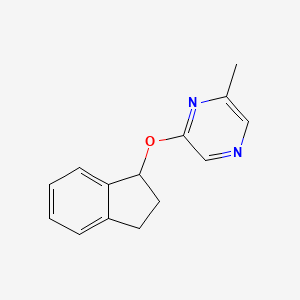

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-8-15-9-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEWFQGYZDDGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under specific conditions. One common method includes:

Starting Materials: 2,3-dihydro-1H-inden-1-ol and 6-methylpyrazine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a specific temperature, usually around 100°C, for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for use in organic electronics and as a building block for novel polymers.

Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on analogous structure in .

Key Observations:

Substituent Diversity: Hydrophobic Groups: The indenyloxy group in the target compound contrasts with smaller substituents like methoxy (C₉H₁₄N₂O) or furyl (C₉H₈N₂O), likely increasing lipophilicity and altering solubility . Electron-Donating vs.

Biological and Industrial Relevance: Flavor Chemistry: Alkylpyrazines like 2-ethyl-3,5-dimethylpyrazine are critical in food aromas, with isotopic signatures (δ¹⁵N, δ²H) distinguishing natural vs. synthetic origins . Pharmaceutical Potential: The 2-amino-1,3-oxazole moiety in BMS-337197 (a potent IMPDH inhibitor) underscores the importance of heterocyclic substituents in drug design, suggesting that the indenyloxy group in the target compound may confer unique bioactivity .

Bioactivity and Functional Comparisons

- Antimicrobial and Antiviral Potential: highlights the 2-amino-1,3-oxazole moiety’s role in IMPDH inhibition. While the target compound lacks this group, its indenyloxy substituent may interact with similar enzymatic pockets due to steric and electronic effects.

- Flavor vs. Pharma Applications: Unlike simpler alkylpyrazines (e.g., 2-methoxy-3-(1-methylpropyl)pyrazine, used as a flavorant), the target compound’s complexity may favor pharmaceutical applications, akin to pyrazino[2,3-b]pyrazin-2(1H)-one derivatives with demonstrated bioactivity .

Biological Activity

2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound that combines an indene moiety with a pyrazine ring. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under basic conditions, often using potassium carbonate (K2CO3) in dimethylformamide (DMF) as a solvent. The reaction is generally conducted at elevated temperatures (approximately 100°C) for several hours to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving xenograft models of renal cell carcinoma, treatment with this compound resulted in significant tumor size reduction and modulation of key cancer-related pathways.

Case Study: Renal Cell Carcinoma

A study involving the treatment of renal cell carcinoma-bearing mice showed that administration of this compound led to decreased expression of hypoxia-inducible factor (HIF) regulated genes, which are critical in tumor growth and survival. The results indicated a dose-dependent response with notable reductions in tumor volume and weight.

| Dosage (mg/kg) | Tumor Volume Reduction (%) | Weight Change (g) |

|---|---|---|

| 0 | - | +5 |

| 10 | 30 | +3 |

| 30 | 50 | +1 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including various enzymes and receptors involved in cellular signaling pathways. It may influence pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 6-methylpyrazine and 2,3-dihydro-1H-inden-1-one, the unique combination of the indene and pyrazine structures in this compound contributes to its distinct pharmacological profile.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Indene-Pyrazine Hybrid | Antimicrobial, Anticancer |

| 6-methylpyrazine | Pyrazine | Limited antimicrobial activity |

| 2,3-dihydro-1H-inden-1-one | Indene | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.